molecular formula C11H10O6 B11948017 4,5,6-Trimethoxy-2-benzofuran-1,3-dione CAS No. 16790-40-2

4,5,6-Trimethoxy-2-benzofuran-1,3-dione

Cat. No.: B11948017
CAS No.: 16790-40-2
M. Wt: 238.19 g/mol
InChI Key: ZUERZHPDSQQRFV-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-2-benzofuran-1,3-dione is an organic compound with the molecular formula C11H10O6 It is a benzofuran derivative characterized by the presence of three methoxy groups at positions 4, 5, and 6, and a dione functionality at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethoxy-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a strong acid catalyst, followed by cyclization to form the benzofuran ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethoxy-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

4,5,6-Trimethoxy-2-benzofuran-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4,7-dihydro-2-benzofuran-1,3-dione
  • 4,7-Dihydro-2-benzofuran-1,3-dione
  • 5,6-Dibromo-4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione

Uniqueness

4,5,6-Trimethoxy-2-benzofuran-1,3-dione is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

16790-40-2

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

4,5,6-trimethoxy-2-benzofuran-1,3-dione

InChI

InChI=1S/C11H10O6/c1-14-6-4-5-7(11(13)17-10(5)12)9(16-3)8(6)15-2/h4H,1-3H3

InChI Key

ZUERZHPDSQQRFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)OC2=O)OC)OC

Origin of Product

United States

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